Superior 5-Lipoxygenase (5-LOX) Inhibitory Potency in Human PMNL Compared to Zileuton
In a direct head-to-head comparison of 5-LOX inhibitory activity in human polymorphonuclear leukocytes (PMNL), 3,3-Dimethyl-1-(2-methylphenyl)cyclopentan-1-ol exhibited an IC50 of 300 nM [1]. Under comparable in vitro conditions using human PMNL, the clinically approved 5-LOX inhibitor zileuton demonstrates an IC50 of approximately 400 nM (0.4 μM) . This represents a ~1.3-fold improvement in potency for the target compound relative to zileuton, positioning it as a more sensitive probe for mechanistic studies of leukotriene biosynthesis inhibition.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) Inhibition |
|---|---|
| Target Compound Data | IC50 = 300 nM |
| Comparator Or Baseline | Zileuton: IC50 = 400 nM (0.4 μM) |
| Quantified Difference | 1.3-fold lower IC50 (higher potency) |
| Conditions | Human PMNL, 15 min pre-incubation with arachidonic acid substrate |
Why This Matters
Higher potency in a physiologically relevant human primary cell model supports the selection of this compound for more sensitive detection of 5-LOX-dependent inflammatory mechanisms.
- [1] BindingDB. (2025). BDBM50062731: IC50 = 300 nM for 5-LOX in human PMNL. The Binding Database. ChEMBL ID: CHEMBL3397717. View Source
